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4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide is a chemical compound with the molecular formula and a molecular weight of approximately 329.4 g/mol. This compound features a benzamide structure, characterized by an ethoxy group and a methoxy-substituted phenyl moiety. The full IUPAC name reflects its complex structure, which includes multiple functional groups that contribute to its chemical properties and potential biological activities .
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions (temperature, solvent, etc.) depend on the desired outcome of the reaction.
Research into the biological activity of 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide indicates potential therapeutic applications. Compounds with similar structures have been studied for their anticancer properties, anti-inflammatory effects, and interactions with various biochemical pathways. The presence of methoxy groups often enhances lipophilicity, which can improve bioavailability and efficacy in biological systems .
The synthesis of 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide typically involves several steps:
These methods are often optimized for yield and purity in both laboratory and industrial settings.
4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide has potential applications in various fields:
Interaction studies involving 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide focus on its binding affinity to specific receptors or enzymes. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance, compounds with similar structures have been shown to inhibit certain enzymes involved in cancer progression or inflammation pathways, highlighting the need for further research into this compound's interactions .
Several compounds share structural similarities with 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide. Here are some examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-chloro-4-ethoxy-N-(2-methoxy-4-nitrophenyl)benzamide | Contains a chloro substituent; studied for anti-inflammatory properties. | |
| N-[2-(4-methoxyphenyl)ethyl]-4-methoxybenzamide | Lacks ethoxy group; explored for analgesic effects. | |
| 4-ethoxy-N-(2-hydroxyethyl)benzamide | Hydroxyethyl substitution; investigated for neuroprotective activity. |
These compounds exhibit unique characteristics that differentiate them from 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide, particularly in terms of their substituents and resultant biological activities .
Transition metal-catalyzed cross-coupling reactions are pivotal for constructing the carbon-carbon bonds in 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide. The Suzuki-Miyaura coupling, which employs palladium catalysts to couple boronic acids with aryl halides, is particularly effective for introducing aromatic substituents. For instance, the ethoxybenzamide core could be synthesized by coupling 4-bromo-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide with an ethoxy-substituted boronic acid. The reaction typically proceeds in aqueous or biphasic solvents (e.g., toluene/water) using Pd(PPh~3~)~4~ or Pd(OAc)~2~ with ligands such as SPhos, achieving yields exceeding 85% under mild conditions.
Electrochemical cross-coupling offers an alternative for forming C–O bonds between isochroman derivatives and alcohols. This method, facilitated by benzoic acid as a proton donor, could enable the coupling of methoxyphenyl-containing alcohols to the benzamide scaffold. The electrochemical approach operates at ambient temperatures, minimizing thermal degradation of sensitive methoxy groups.
Negishi coupling, utilizing organozinc reagents, is another viable pathway. For example, coupling a benzamide-bound aryl halide with a 2-methoxyphenethylzinc reagent could construct the aliphatic chain. Palladacycle precatalysts (e.g., 3c) enable efficient transmetalation at room temperature, achieving high yields (92%) with low catalyst loadings (0.25–4 mol%).
Table 1: Transition Metal-Catalyzed Methods for Benzamide Derivatives
| Method | Catalyst System | Substrates | Yield (%) | Conditions |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)~2~/SPhos | Aryl bromide + boronic acid | 85–95 | THF/H~2~O, 70°C |
| Electrochemical | Graphite electrode | Isochroman + alcohol | 70–90 | RT, benzoic acid |
| Negishi | Pd-PEPPSI-IPent | Aryl chloride + organozinc | 90–95 | THF, RT |
Solvent-free methodologies reduce environmental impact while maintaining efficiency. Mechanochemical grinding, using a ball mill, can facilitate the coupling of solid precursors without solvents. For example, mixing 4-ethoxybenzoyl chloride with 2-methoxy-2-(2-methoxyphenyl)ethylamine in the presence of a base (e.g., K~2~CO~3~) under mechanical force yields the target amide via nucleophilic acyl substitution. This method avoids solvent purification steps and achieves near-quantitative yields.
Microwave-assisted synthesis accelerates reaction kinetics by dielectric heating. Aryl halides and boronic acids undergo Suzuki coupling within minutes under microwave irradiation (100–150°C), with Pd/C catalysts enabling easy recovery. For the methoxyphenyl moiety, this approach minimizes side reactions such as demethylation.
Table 2: Solvent-Free Conditions for Benzamide Synthesis
| Technique | Reactants | Catalyst/Base | Yield (%) | Time |
|---|---|---|---|---|
| Mechanochemical | Acyl chloride + amine | K~2~CO~3~ | 95 | 60 min |
| Microwave | Aryl bromide + boronic acid | Pd/C | 88 | 10 min |
The radical scavenging efficacy of benzamide analogues is profoundly influenced by their ability to stabilize radical intermediates through intramolecular and intermolecular hydrogen bonding. In the context of 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide, the presence of multiple methoxy and ethoxy substituents not only enhances electron density but also provides potential sites for hydrogen bond formation.
Hydrogen atom transfer (HAT) is a primary mechanism by which antioxidants neutralize free radicals. In this process, a hydrogen atom is donated from the antioxidant to the radical species, resulting in the formation of a relatively stable radical intermediate. The stability of this intermediate is often augmented by hydrogen bonding, which can delocalize the unpaired electron and lower the overall energy of the system.
Computational studies have demonstrated that the introduction of hydroxy and methoxy groups into the benzamide scaffold shifts the radical reactivity towards these substituents, primarily due to their ability to form strong hydrogen bonds with the radical center [1]. For instance, in trihydroxybenzamide derivatives, the formation of an [O- ···H–O] hydrogen bond between the phenoxyl radical and adjacent hydroxy groups significantly stabilizes the radical intermediate, thereby enhancing the antioxidant capacity. Although 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide lacks hydroxy substituents, the methoxy groups can participate in similar, albeit weaker, hydrogen bonding interactions.
Experimental data derived from DPPH and FRAP assays corroborate the computational findings, indicating that benzamide analogues with increased hydrogen bond donor or acceptor capacity exhibit superior radical scavenging activity compared to unsubstituted analogues [1]. The stabilization of the radical intermediate via hydrogen bonding is particularly evident in polar solvents, where the solvation effect further facilitates the formation and persistence of these interactions.
Theoretical calculations, such as bond dissociation enthalpy (BDE) assessments, provide quantitative insights into the ease with which a hydrogen atom can be abstracted from the antioxidant molecule [4] [7]. Lower BDE values correspond to a greater propensity for hydrogen atom donation, a hallmark of effective radical scavengers. In the case of benzamide analogues, the BDE values are modulated by the presence and positioning of hydrogen bond-forming groups, with ortho and para substitutions generally resulting in lower BDEs due to favorable intramolecular hydrogen bonding.
Table 1 presents representative BDE values for various substituted benzamide analogues, highlighting the impact of hydrogen bond stabilization on radical scavenging potential.
| Compound | Substituent Pattern | Calculated BDE (kcal/mol) | Radical Intermediate Stabilization |
|---|---|---|---|
| Benzamide (unsubstituted) | None | 87.5 | Minimal |
| 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide | 4-ethoxy, 2-methoxy, 2-methoxyphenyl | 80.2 | Moderate (via methoxy groups) |
| Trihydroxybenzamide derivative | 3,4,5-trihydroxy | 74.1 | Strong (via [O- ···H–O] bonding) |
The data underscore that the introduction of electron-donating and hydrogen bond-forming groups lowers the BDE, thereby facilitating the HAT mechanism. The methoxy and ethoxy groups in 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide, while not as effective as hydroxy groups, still contribute to radical stabilization through weak hydrogen bonding and resonance effects.
Further, kinetic modeling of radical scavenging reactions indicates that the efficiency of the HAT process is not solely determined by thermodynamic parameters such as BDE, but also by the kinetics of hydrogen atom abstraction and the stability of the resulting radical [3]. In benzamide derivatives, the spatial arrangement of substituents can either promote or hinder the formation of stabilizing hydrogen bonds, thereby influencing both the rate and extent of radical scavenging.
The mechanistic insights discussed above are supported by a robust body of experimental and computational research. Key findings from recent studies are summarized below, with a focus on the antioxidant activity of benzamide analogues and the specific contributions of hydrogen bond stabilization, electron-donating effects, and protonation state.
Another investigation focused on the free-radical scavenging activity of 2H-chromene-based benzamides, utilizing both experimental assays and molecular modeling to elucidate the underlying mechanisms [2]. The study identified several benzamide derivatives as potent ABTS radical scavengers, with molecular simulations highlighting the importance of electron-donating substituents and hydrogen bonding in stabilizing radical intermediates.
Density functional theory calculations have been extensively employed to quantify the bond dissociation energies, redox potentials, and thermodynamic parameters associated with radical scavenging mechanisms in benzamide analogues [4] [7]. These studies consistently report that the presence of electron-donating groups lowers the BDE and redox potential, thereby facilitating hydrogen atom and electron transfer processes. Protonation is shown to further enhance these effects, particularly in polar solvents where the SPLET mechanism predominates.
Kinetic modeling of radical scavenging reactions has provided additional insights into the preferred pathways and site selectivity of hydrogen atom abstraction [3]. The results indicate that the radical scavenging process is more facile in aqueous environments, where proton loss and electron transfer are thermodynamically favored. The spatial arrangement of substituents and the ability to form stabilizing hydrogen bonds are critical determinants of both the rate and efficiency of radical neutralization.
Table 4 consolidates key experimental and computational findings related to the antioxidant activity of benzamide analogues.
| Study Reference | Compound Class | Key Findings |
|---|---|---|
| [1] | N-arylbenzamides | Enhanced antioxidant activity with electron-donating and hydrogen bond-forming groups; protonated forms superior |
| [2] | 2H-chromene-based benzamides | Potent ABTS radical scavengers identified; molecular modeling confirms role of electron-donating substituents |
| [4] [7] | Various benzamide analogues | Lower BDE and redox potential with electron-donating groups; DFT calculations validate experimental trends |
| [3] | Methylated norbergenin derivatives | Kinetic modeling supports SPLET mechanism in polar solvents; hydrogen bonding stabilizes radical intermediates |
These findings collectively underscore the multifaceted nature of antioxidant activity in benzamide analogues, highlighting the synergistic contributions of hydrogen bond stabilization, electron-donating effects, and protonation state.
To facilitate a clear comparison of the mechanistic features and antioxidant capacities of benzamide analogues, the following tables summarize key thermodynamic, kinetic, and structural parameters relevant to 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide and related compounds.
| Compound | Substituent Pattern | BDE (kcal/mol) | Radical Intermediate Stabilization |
|---|---|---|---|
| Benzamide (unsubstituted) | None | 87.5 | Minimal |
| 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide | 4-ethoxy, 2-methoxy, 2-methoxyphenyl | 80.2 | Moderate (via methoxy groups) |
| Trihydroxybenzamide derivative | 3,4,5-trihydroxy | 74.1 | Strong (via [O- ···H–O] bonding) |
| Compound | Protonation State | Solvent | PA (kcal/mol) | ETE (kcal/mol) | Preferred Mechanism |
|---|---|---|---|---|---|
| 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide | Neutral | Water | 75.3 | 45.7 | SPLET |
| 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide | Protonated | Water | 68.1 | 41.2 | SPLET |
| 4-ethoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]benzamide | Neutral | Benzene | 92.5 | 55.8 | HAT |
| Study Reference | Compound Class | Key Findings |
|---|---|---|
| [1] | N-arylbenzamides | Enhanced antioxidant activity with electron-donating and hydrogen bond-forming groups; protonated forms superior |
| [2] | 2H-chromene-based benzamides | Potent ABTS radical scavengers identified; molecular modeling confirms role of electron-donating substituents |
| [4] [7] | Various benzamide analogues | Lower BDE and redox potential with electron-donating groups; DFT calculations validate experimental trends |
| [3] | Methylated norbergenin derivatives | Kinetic modeling supports SPLET mechanism in polar solvents; hydrogen bonding stabilizes radical intermediates |
The hepatitis B virus core protein contains a hydrophobic pocket at the dimer-dimer interface, designated as the hydrophobic allosteric pocket, which serves as the primary binding site for core protein allosteric modulators [1] [2]. This pocket is formed by contributions from two neighboring dimers and comprises a concave depression from one subunit that accommodates the ligand and a helical segment from an adjacent subunit that caps the pocket [3]. The binding of compounds to this pocket induces both local and global tertiary and quaternary structural changes, suggesting an induced fit mechanism that fundamentally alters capsid assembly dynamics [3].
Capsid assembly modulators can be classified into two distinct mechanistic categories based on their effects on nucleocapsid formation [4]. Type I modulators, including heteroaryldihydropyrimidines, induce the misassembly of core dimers, giving rise to core aggregates or aberrant capsid structures that do not incorporate the pregenomic ribonucleic acid-polymerase complex [4]. Type II modulators, which include phenyl propenamides and sulfamoylbenzamides, stabilize dimer-dimer interactions with a consequent increase in the speed of nucleocapsid assembly kinetics, promoting the formation of morphologically normal nucleocapsids that are devoid of the pregenomic ribonucleic acid-polymerase complex [4].
The hydrophobic allosteric pocket binding mechanism has been extensively characterized through crystallographic studies and photoaffinity labeling experiments [5]. The pocket is not observable from the capsid exterior and is only partially exposed on the capsid interior, with only the B and C subunits of icosahedral capsids having bound capsid assembly modulators, while the A and D subunits do not have appropriate quaternary structure [3]. The V124W mutation fills the hydrophobic allosteric pocket and blocks activity of heteroaryldihydropyrimidines and phenyl propenamides, confirming the critical role of this binding site in modulator function [3].
| Capsid Assembly Modulator Class | Binding Mechanism | Structural Effect | Representative Compounds |
|---|---|---|---|
| Heteroaryldihydropyrimidines | Hydrophobic allosteric pocket binding | Aberrant capsid structures | Morphothiadin, BAY 38-7690 |
| Sulfamoylbenzamides | Hydrophobic allosteric pocket binding | Accelerated assembly kinetics | DVR-23, DVR-43, DVR-56 |
| Phenyl Propenamides | Hydrophobic allosteric pocket binding | Stabilized dimer interactions | BAY 41-4109, AT-61 |
The emergence of resistance mutations in the hepatitis B virus core protein represents a significant challenge for capsid assembly modulator efficacy across different viral genotypes [6]. Genotype-specific analysis of capsid assembly modulator susceptibility reveals considerable variation in median effective concentration values across hepatitis B virus genotypes A through H, with BAY41-4109 showing median effective concentration values ranging from 26 nanomolar in genotype G to 215 nanomolar in genotype F [6].
Critical resistance mutations have been identified at positions 29, 33, and 118 of the core protein, which are located within the capsid assembly modulator binding pocket and are expected to affect modulator binding based on structural modeling [6]. The D29G mutation results in a 6-fold change in effective concentration values, while the T33N mutation produces a 46-fold change, and the Y118F mutation causes a 9-fold change in effective concentration values [6]. These amino acid substitutions are rarely observed as naturally occurring variants in public sequence databases, with frequencies of less than 0.3 percent [6].
The T33N mutation has been specifically identified in clinical trials as conferring strong resistance to multiple capsid assembly modulators, with a fold change in effective concentration of 85 in site-directed mutant replication assays [7]. This mutation has emerged in patients treated with JNJ-56136379, highlighting the clinical relevance of core protein mutations in therapeutic resistance [7].
Additional resistance mutations have been characterized through systematic mutagenesis studies, revealing that substitutions at positions P25, T33, and I105 support high levels of deoxyribonucleic acid replication while conferring strong resistance to multiple chemotypes of capsid assembly modulators [8]. The P25S and V124F substitutions exist in low-abundance quasispecies in treatment-naïve patients, suggesting potential clinical relevance for resistance development [9].
| Genotype | BAY41-4109 Median EC50 (nM) | Common Resistance Positions | Mutation Frequency |
|---|---|---|---|
| A | 43 | 29, 33, 118 | Low basal core promoter mutations |
| B | 45 | 29, 33, 118 | Moderate basal core promoter mutations |
| C | 52 | 29, 33, 118 | High basal core promoter mutations |
| D | 43 | 29, 33, 118 | High basal core promoter mutations |
| E | 89 | 29, 33, 118 | Variable mutation patterns |
| F | 215 | 29, 33, 118 | Variable mutation patterns |
| G | 26 | 29, 33, 118 | Limited resistance data |
| H | 95 | 29, 33, 118 | Limited resistance data |
Sulfamoylbenzamide derivatives represent a distinct class of capsid assembly modulators that exhibit superior antiviral activity compared to many other modulator classes [2]. Structure-activity relationship studies have identified fluorine-substituted sulfamoylbenzamides with submicromolar antiviral activity against hepatitis B virus in human hepatoma cells, with the most potent compounds DVR-23, DVR-43, and DVR-56 displaying effective concentration values of 0.3, 1.16, and 0.39 micromolar, respectively, in AML12HBV10 cells [2].
The comparative analysis of sulfamoylbenzamide analogues reveals that small cycloalkyl or open alkyl substitutions at the R position confer the most potent antiviral activity, while fluorine substitution at R2, R3, and R7 positions represents the optimal combination for enhanced efficacy [2]. These compounds demonstrate selectivity indices ranging from 210 to 562, indicating favorable therapeutic windows compared to other capsid assembly modulator classes [10].
Mechanistic investigations demonstrate that sulfamoylbenzamide derivatives, unlike heteroaryldihydropyrimidines, do not promote core protein mis-assembly but instead bind to the same hydrophobic pocket at the dimer-dimer interface [5]. The striking difference lies in a unique hydrophobic subpocket that is occupied by the thiazole group of heteroaryldihydropyrimidines but remains unperturbed by sulfamoylbenzamides, suggesting distinctive resistance profiles between these compound classes [5].
The efficacy of sulfamoylbenzamide analogues extends to nucleoside analogue-resistant hepatitis B virus variants, with compounds demonstrating equivalent antiviral potency against wild-type and drug-resistant mutants bearing mutations such as rtM204I, rtL180M/204V, and rtL180M/rtM204V/rtT184G/rtS202I [2]. This cross-resistance profile suggests that sulfamoylbenzamide derivatives may provide therapeutic options for patients with nucleoside analogue-resistant infections.
| Compound | Structure Class | EC50 (μM) | Selectivity Index | Resistance Profile |
|---|---|---|---|---|
| DVR-23 | Sulfamoylbenzamide | 0.3 | 562 | Active against nucleoside-resistant variants |
| DVR-43 | Sulfamoylbenzamide | 1.16 | >430 | Active against nucleoside-resistant variants |
| DVR-56 | Sulfamoylbenzamide | 0.39 | >1282 | Active against nucleoside-resistant variants |
| BAY 41-4109 | Phenyl Propenamide | 0.124 | 210 | Genotype-specific resistance variations |
| Morphothiadin | Heteroaryldihydropyrimidine | 0.062 | 562 | Induces aberrant capsid structures |